molecular formula C16H11BrFNO B3207493 2-(2-Bromo-4-fluorophenoxymethyl)quinoline CAS No. 1042656-58-5

2-(2-Bromo-4-fluorophenoxymethyl)quinoline

Cat. No.: B3207493
CAS No.: 1042656-58-5
M. Wt: 332.17 g/mol
InChI Key: ZCYQBFSXVIWNQK-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenoxymethyl)quinoline is a chemical compound with the molecular formula C₁₆H₁₁BrFNO and a molecular weight of 332.17 g/mol This compound is characterized by the presence of a quinoline core structure substituted with a bromo and fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline typically involves the reaction of 2-bromo-4-fluorophenol with quinoline derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenoxymethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminophenoxymethylquinoline derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4-fluorophenoxymethyl)quinoline is unique due to the presence of both bromo and fluorophenoxy groups, which can influence its reactivity and biological activity. This dual substitution pattern can provide a balance of electronic and steric effects, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-bromo-4-fluorophenoxy)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFNO/c17-14-9-12(18)6-8-16(14)20-10-13-7-5-11-3-1-2-4-15(11)19-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYQBFSXVIWNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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